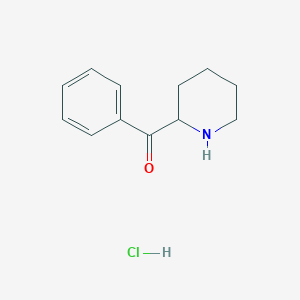

2-Benzoylpiperidine hydrochloride

Description

Properties

IUPAC Name |

phenyl(piperidin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-3,6-7,11,13H,4-5,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLHXWHFSJMVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629919 | |

| Record name | Phenyl(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138371-65-0 | |

| Record name | Methanone, phenyl-2-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138371-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: 2-Benzoylpiperidine Hydrochloride: Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-benzoylpiperidine scaffold is a significant pharmacophore, representing a structural hybrid of molecules like methylphenidate and synthetic cathinones.[1] Its derivatives are potent and selective reuptake inhibitors of the human dopamine transporter (hDAT), making them promising candidates for CNS-related drug development.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of 2-Benzoylpiperidine hydrochloride, beginning with a robust Grignard reaction on an N-protected piperidine precursor. Furthermore, it establishes a complete framework for the structural and purity verification of the final compound using a suite of essential analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each protocol is presented with an emphasis on the underlying scientific principles and causality, ensuring reproducibility and reliability for research and development applications.

Introduction: The Significance of the 2-Benzoylpiperidine Scaffold

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[2] When combined with a benzoyl group at the 2-position, it forms the 2-benzoylpiperidine core, a structure of significant interest in modern drug discovery. This scaffold is a key component in a novel class of human dopamine transporter (hDAT) reuptake inhibitors, which are crucial for regulating dopamine levels in the synaptic cleft.[1] The therapeutic potential of such inhibitors spans a range of neurological and psychiatric disorders.

The synthesis and subsequent characterization of these molecules demand high precision. Impurities arising from the synthesis or degradation can significantly impact the biological activity and safety profile of the final drug product.[3] Therefore, a robust and well-documented protocol for both synthesis and characterization is paramount. This document serves as a technical guide, elucidating a reliable synthetic pathway and a multi-faceted analytical workflow to ensure the identity, purity, and quality of this compound.

Synthesis of this compound

The synthesis of the benzoylpiperidine fragment can be approached through several strategies, often starting from commercially available precursors like isonipecotic acid or employing methods like the Weinreb-Nahm ketone synthesis.[4][5] The following protocol details a reliable and scalable approach utilizing a Grignard reaction on an N-protected Weinreb amide derived from piperidine-2-carboxylic acid. This method provides excellent control over the ketone formation, preventing the common side reaction of over-addition to form a tertiary alcohol, which can occur with esters or acid chlorides.[6]

Synthetic Pathway Overview

The multi-step synthesis begins with the protection of the piperidine nitrogen, conversion of the carboxylic acid to a Weinreb amide, followed by the key Grignard reaction to install the benzoyl group. The final steps involve deprotection and formation of the hydrochloride salt to improve stability and aqueous solubility.

Sources

- 1. Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Physicochemical properties of 2-Benzoylpiperidine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzoylpiperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 138371-65-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical identity, structural characteristics, and critical physical properties of the molecule. It further outlines detailed, field-proven experimental protocols for spectroscopic and chromatographic analysis, emphasizing the causality behind methodological choices. The guide is structured to serve as a practical and authoritative resource for the characterization and handling of this important research chemical.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a benzoyl group.[1] As the hydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base form, a critical attribute for many laboratory applications. While its direct therapeutic applications are not widely documented, it serves as a valuable synthetic intermediate and a member of the broader benzoylpiperidine class, a scaffold recognized as a privileged structure in medicinal chemistry for its presence in various bioactive compounds.[2][3][4]

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 138371-65-0 | [1] |

| Molecular Formula | C₁₂H₁₆ClNO | [1] |

| Molecular Weight | 225.71 g/mol | [1] |

| IUPAC Name | Phenyl(piperidin-2-yl)methanone hydrochloride | [1] |

| Synonyms | Methanone, phenyl-2-piperidinyl-, hydrochloride | [1] |

| InChI Key | OSLHXWHFSJMVQY-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical profile of a compound is foundational to its application in research and development. The data presented here are based on available supplier information and predictive models, with an emphasis on robust protocols for empirical verification.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Protocol Reference |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [5] |

| Melting Point | Requires experimental determination | Section 4.1 |

| Solubility | Requires experimental determination | Section 4.2 |

| pKa | Requires experimental determination | Section 4.3 |

Comprehensive Analytical Characterization Workflow

A systematic approach is essential for the full characterization of a reference standard like this compound. The following workflow ensures structural confirmation, purity assessment, and determination of key physicochemical constants.

Caption: Workflow for Physicochemical Characterization.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: Finely crush a small amount of the solid sample to ensure uniform heat distribution.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Analysis:

-

Place the capillary tube in the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) for a coarse determination.

-

Observe the approximate melting temperature.

-

For a precise measurement, repeat with a fresh sample, setting a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the coarse measurement.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Aqueous Solubility Profile

Causality: Solubility is a fundamental property influencing bioavailability and formulation development. For a hydrochloride salt, aqueous solubility is expected to be significant. This protocol uses the shake-flask method, a gold standard for thermodynamic solubility assessment.

Methodology:

-

Preparation: Prepare a series of vials containing a fixed volume of purified water (e.g., 5 mL).

-

Sample Addition: Add excess this compound to each vial to create a saturated solution. Ensure solid is visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow equilibrium to be reached.

-

Sample Processing:

-

After equilibration, allow the vials to stand for at least 2 hours for the undissolved solid to settle.

-

Carefully withdraw an aliquot from the supernatant using a syringe fitted with a 0.45 µm filter to remove undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5.2) against a calibration curve prepared from a known stock solution.

-

Express solubility in mg/mL or mol/L.

-

pKa Determination by Potentiometric Titration

Causality: The pKa value defines the ionization state of the molecule at different pH values, which is crucial for predicting its behavior in biological systems and for developing analytical methods. The piperidine nitrogen is basic and will be protonated at low pH.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water.

-

Instrumentation: Use a calibrated pH meter and an automated titrator.

-

Titration:

-

Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the titration curve (or its first derivative).

-

The pKa is equal to the pH at the half-equivalence point. This corresponds to the equilibrium between the protonated piperidinium ion and its neutral free base form.

-

Spectroscopic and Chromatographic Analysis

Spectroscopic Elucidation

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. The following protocols are standard for structural confirmation.[6]

Caption: Structure-Spectra Correlation Diagram.

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the carbon-hydrogen framework and connectivity of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. D₂O is often preferred for hydrochloride salts to observe the exchange of the N-H proton.

-

¹H NMR Parameters:

-

Spectrometer: 400 MHz

-

Expected Signals: Aromatic protons of the benzoyl group (multiplets, ~7.4-8.0 ppm), the methine proton at the 2-position of the piperidine ring adjacent to the nitrogen and carbonyl groups (a distinct multiplet), and complex multiplets for the remaining piperidine ring protons. The N-H proton signal may be broad or exchange with D₂O.

-

-

¹³C NMR Parameters:

-

Spectrometer: 100 MHz

-

Expected Signals: A carbonyl carbon (~198-200 ppm), aromatic carbons (~128-135 ppm), the C2 methine carbon of the piperidine ring, and several aliphatic carbons corresponding to the other positions on the piperidine ring.

-

5.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology (ATR):

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample onto the crystal and apply pressure.

-

Collect the sample spectrum (4000-400 cm⁻¹, 16-32 scans, 4 cm⁻¹ resolution).

-

-

Expected Absorptions: A strong, sharp peak for the benzoyl carbonyl (C=O) stretch (~1685 cm⁻¹). Broad absorptions in the 3200-2700 cm⁻¹ region corresponding to the N-H⁺ stretch of the piperidinium hydrochloride. Peaks for aromatic C=C stretching (~1600 and 1450 cm⁻¹).

5.1.3 Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the parent molecule (free base).

-

Methodology (ESI+):

-

Prepare a dilute solution of the sample in methanol or acetonitrile/water.

-

Infuse the solution into an Electrospray Ionization (ESI) source in positive ion mode.

-

Scan a suitable mass range (e.g., m/z 50-500).

-

-

Expected Ion: The primary ion observed will be the protonated molecular ion of the free base ([M+H]⁺), where M is the free base 2-Benzoylpiperidine. The expected m/z would be approximately 190.12, corresponding to the formula [C₁₂H₁₆NO]⁺.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Causality: HPLC with UV detection is the standard method for assessing the purity of organic compounds by separating the main component from any potential impurities. A reverse-phase method is suitable for this moderately polar molecule.

Methodology:

-

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (based on the benzoyl chromophore).

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of water and acetonitrile.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Handling, Storage, and Stability

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Long-term storage at room temperature is generally acceptable.

-

Stability: The hydrochloride salt form is generally stable under standard laboratory conditions. Avoid exposure to strong bases, which will convert it to the free base form.

Conclusion

This guide has detailed the essential physicochemical properties and analytical methodologies for this compound. By employing the robust protocols outlined for spectroscopy, chromatography, and physical property determination, researchers can ensure the identity, purity, and quality of this compound. A thorough understanding of these characteristics is fundamental to its successful application in chemical synthesis and broader scientific research.

References

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]

-

This compound, 500 mg, CAS No. 138371-65-0 | Research Chemicals. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). MDPI. Retrieved January 14, 2026, from [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound, 500 mg, CAS No. 138371-65-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2-Benzoylpiperidine hydrochloride melting point and solubility

An In-depth Technical Guide on the Physicochemical Properties of 2-Benzoylpiperidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 138371-65-0), with a specific focus on its melting point and solubility characteristics. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and physical behavior. It addresses the current scarcity of publicly available experimental data for the 2-isomer by providing detailed, field-proven protocols for empirical determination. These methodologies are designed to be self-validating, ensuring the generation of trustworthy and reproducible results. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical framework for characterizing this and similar chemical entities.

Compound Identification and Structural Analysis

This compound is an organic compound featuring a phenyl ketone group attached to the second position of a piperidine ring. It is supplied as a hydrochloride salt, a common practice in pharmaceutical development to enhance the stability and aqueous solubility of basic amine compounds.

The structure consists of a polar piperidinium ring, which is protonated at the nitrogen atom, and a relatively non-polar benzoyl group. This amphiphilic nature dictates its interaction with various solvents. The hydrochloride salt form classifies it as an ionic compound, which is a primary determinant of its melting point and solubility profile.

Table 1: Physicochemical Identifiers for this compound

| Identifier | Value | Source |

| Chemical Name | Phenyl(piperidin-2-yl)methanone hydrochloride | [1] |

| Synonyms | Methanone, phenyl-2-piperidinyl-, hydrochloride (1:1) | [1] |

| CAS Number | 138371-65-0 | [1] |

| Molecular Formula | C₁₂H₁₆ClNO | [1] |

| Molecular Weight | 225.71 g/mol | [1] |

| Form | Solid | [1] |

Thermal Properties: Melting Point Analysis

The melting point is a fundamental thermodynamic property that provides critical information regarding the identity and purity of a crystalline solid.[2][3] For ionic compounds like this compound, the melting point is typically high due to the significant energy required to overcome the electrostatic forces of the crystal lattice.[3][4] A sharp, narrow melting range (typically 0.5-1°C) is indicative of high purity, whereas impurities will depress the melting point and broaden the range.[4]

Reported Melting Point Data

Table 2: Melting Point Data for Benzoylpiperidine Isomers

| Compound | Reported Melting Point (°C) | Source |

| This compound | Not Reported | N/A |

| 4-Benzoylpiperidine hydrochloride | 226 - 227 °C | [5][6] |

| 1-Benzoylpiperidine (Free Base) | 48 - 50 °C | [7] |

Experimental Protocol for Melting Point Determination

This protocol describes the use of a digital melting point apparatus (e.g., Mel-Temp) for accurate determination.

Methodology Rationale: The procedure begins with a rapid, exploratory scan to approximate the melting point, which saves time. The subsequent, careful determination employs a slow temperature ramp (1-2°C/min). This slow rate is essential to ensure thermal equilibrium between the heating block, the capillary, and the sample, preventing thermal lag that would yield an artificially high and broad melting range.

Step-by-Step Protocol:

-

Sample Preparation: Finely crush a small amount of the crystalline this compound on a clean, dry surface to ensure uniform heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a sample height of 1-2 mm is achieved.[4]

-

Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.[8]

-

Approximate Determination (Rapid Scan): Set a high ramp rate (e.g., 10-20°C/min) to quickly identify the approximate melting temperature.[8]

-

Accurate Determination (Slow Scan): Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary and set the ramp rate to 1-2°C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal disappears (T2). The melting range is T1-T2.[3]

-

Verification (Optional but Recommended): To confirm the identity against a known standard, perform a mixed melting point test. Mix the sample with an authentic standard. If there is no depression or broadening of the melting range, the compounds are identical.[2]

Workflow Visualization: Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and routes of administration. As an amine hydrochloride salt, this compound is expected to exhibit higher solubility in polar protic solvents capable of solvating the piperidinium cation and the chloride anion.[9] Its solubility is anticipated to be pH-dependent due to the basic nature of the piperidine nitrogen.

Predicted and Reported Solubility

Specific quantitative solubility data for this compound is not available. The profile must be inferred from its structure and data from related compounds. The hydrochloride salt form generally imparts good water solubility.[10] However, the bulky, non-polar benzoyl group will temper this, suggesting moderate solubility in both aqueous and organic media.

There is conflicting information for the 4-isomer, with one source stating it is slightly soluble in methanol and water[5], while another claims it is soluble in water, methanol, and ethanol[6]. This underscores the necessity for experimental verification.

Table 3: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The ionic salt nature and ability to hydrogen bond favor dissolution. |

| Polar Aprotic | DMSO, DMF | Likely Soluble | High polarity can solvate the ionic species. |

| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The non-polar solvent cannot effectively solvate the charged ions. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[11]

Methodology Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. Using a vast excess of the solid guarantees saturation. The extended equilibration period (24-48 hours) allows sufficient time for the dissolution process to complete, while constant agitation and temperature control ensure consistency.[9] Subsequent quantification by a validated chromatographic method (e.g., HPLC) provides precise concentration data.

Step-by-Step Protocol:

-

Preparation: To several vials, add a weighed excess amount of this compound (enough to ensure solid remains after equilibration).

-

Solvent Addition: Add a precise, known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration suitable for the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC or GC method with a pre-established calibration curve.

-

Calculation: The solubility (S) is calculated using the formula: S = C × DF Where:

-

C is the measured concentration of the diluted sample.

-

DF is the dilution factor.

-

Workflow Visualization: Solubility Determination

Caption: Isothermal shake-flask workflow for solubility measurement.

Conclusion

This guide establishes a foundational understanding of the key physicochemical properties of this compound. While specific experimental data for its melting point and solubility remain elusive in public literature, a robust theoretical framework based on its ionic salt structure has been presented. The melting point is predicted to be sharp and high, characteristic of a pure ionic organic compound, and comparable to its 4-isomer. Its solubility is expected to be highest in polar protic solvents. The detailed, step-by-step protocols provided herein offer a clear and scientifically sound path for researchers to empirically determine these critical parameters, ensuring data integrity and enabling further progress in research and development.

References

- An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents. Benchchem.

- This compound. CymitQuimica.

- Experiment 1: Melting-point Determin

- Determination of melting and boiling points. Unknown Source.

- Melting point determin

- Experiment 1 - Melting Points. Unknown Source.

- experiment (1)

- 4-Benzoylpiperidine hydrochloride Product Description. ChemicalBook.

- 1-BENZOYLPIPERIDINE. ChemicalBook.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- 4-Benzoylpiperidine hydrochloride, 98%. Fisher Scientific.

- Piperidine hydrochloride. ChemicalBook.

- 4-BENZOYLPIPERIDINE HYDROCHLORIDE. ChemicalBook.

- CAS 6091-44-7: Piperidine hydrochloride. CymitQuimica.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. athabascau.ca [athabascau.ca]

- 3. alnoor.edu.iq [alnoor.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 72034-25-4 CAS MSDS (4-Benzoylpiperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-Benzoylpiperidine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 7. 1-BENZOYLPIPERIDINE | 776-75-0 [chemicalbook.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Introduction: The Benzoylpiperidine Scaffold as a Privileged Structure

An In-depth Technical Guide to the Mechanism of Action of 2-Benzoylpiperidine Hydrochloride

The piperidine ring is a foundational heterocyclic amine that serves as a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile scaffold for targeting a wide range of biological receptors.[2] When combined with a benzoyl moiety, it forms the benzoylpiperidine fragment, a structure recognized as "privileged" due to its recurrence in numerous bioactive compounds with therapeutic applications spanning oncology, neuroscience, and infectious diseases.[4][5] This guide focuses on a specific derivative, this compound, to elucidate its core mechanism of action, drawing from data on structurally related analogs and the broader benzoylpiperidine class to construct a scientifically grounded hypothesis.

Part 1: Primary Mechanism of Action - Inhibition of Monoamine Transporters

The principal mechanism of action for 2-Benzoylpiperidine and its close structural analogs is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), and to a lesser extent, the norepinephrine transporter (NET) and serotonin transporter (SERT).[6][7] These transporters are critical components of synaptic neurotransmission, responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[8][9] Inhibition of this process leads to an increased concentration and prolonged presence of neurotransmitters in the synapse, enhancing downstream signaling.

2-Benzoylpiperidines are structural hybrids of the well-known DAT inhibitor methylphenidate and synthetic cathinones.[7] This structural similarity strongly suggests a comparable binding mode at the human dopamine transporter (hDAT).[7] The primary effect of this compound is therefore hypothesized to be a psychostimulant action, driven by its function as a dopamine reuptake inhibitor (DRI).[6][10]

Molecular Interaction and Synaptic Effect

By competitively binding to DAT, this compound blocks the reabsorption of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, resulting in heightened stimulation of postsynaptic dopamine receptors. This proposed mechanism is depicted in the signaling pathway below.

Caption: Inhibition of Dopamine Reuptake at the Synapse.

Structure-Activity Relationship (SAR) and Binding Affinity

The potency and selectivity of benzoylpiperidine analogs are highly dependent on the nature and position of substituents on the aromatic ring. For instance, the addition of electron-withdrawing groups, such as in the 3,4-dichloroaryl counterpart of a 2-benzoylpiperidine analog, has been shown to be more potent than a 3,4-dimethyl counterpart, indicating that the electronic character of these substituents is crucial for binding affinity at hDAT.[7]

| Compound | Target | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) | Reference |

| 2-Benzylpiperidine | DAT | 6,360 | 3,780 - 8,800 | [6] |

| 2-Benzylpiperidine | NET | 36% inhibition at 10,000 nM | Not Reported | [6] |

| 2-Benzylpiperidine | SERT | 22% inhibition at 10,000 nM | Not Reported | [6] |

| Methylphenidate | DAT | ~75 | ~99 | [6] |

Note: The affinity values for 2-Benzylpiperidine are significantly lower (higher Ki) than those for methylphenidate, indicating weaker binding. It is crucial to empirically determine these values for this compound.

Part 2: Broader Pharmacological Context and Potential Off-Target Activities

The benzoylpiperidine scaffold is notably promiscuous, and different derivatives have been identified as potent ligands for a wide array of biological targets beyond monoamine transporters.[4][5] This versatility is a critical consideration in drug development, as it points to potential secondary mechanisms of action or off-target effects that could influence the compound's overall pharmacological profile.

Key alternative targets for the broader benzoylpiperidine class include:

-

Serotonin Receptors: Many benzoylpiperidine-based molecules are potent antagonists of the 5-HT2A receptor.[4] Some also exhibit high affinity for 5-HT1A and 5-HT7 receptors.[4]

-

Dopamine Receptors: In addition to inhibiting the transporter, certain analogs act as antagonists at D2-like dopamine receptors, a property leveraged in the development of atypical antipsychotics.[4][11]

-

Monoacylglycerol Lipase (MAGL): A distinct class of benzoylpiperidine derivatives has been developed as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system, with applications in oncology.[12][13]

-

Glycine Transporter Type 2 (GlyT-2): Other analogs have been synthesized and evaluated as inhibitors of GlyT-2, a target for neuropathic pain.[14]

This wide-ranging activity underscores a critical principle: while the primary mechanism of this compound is likely DAT inhibition based on its core structure, a comprehensive evaluation must include screening against a panel of other relevant CNS targets to establish its selectivity profile.

Part 3: Experimental Protocols for Mechanistic Validation

To rigorously define the mechanism of action of this compound, a multi-tiered experimental approach is necessary, progressing from in vitro binding and functional assays to in vivo confirmation of neurochemical and behavioral effects. The following protocols represent a self-validating system for this purpose.

Experimental Workflow Overview

Caption: Experimental Workflow for MoA Elucidation.

Protocol 1: In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human DAT, NET, and SERT.

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing recombinant human DAT, NET, or SERT.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand Selection:

-

For DAT: [³H]WIN 35,428

-

For NET: [³H]Nisoxetine

-

For SERT: [³H]Citalopram

-

-

Assay Procedure: a. In a 96-well plate, combine the cell membranes, the selected radioligand at a concentration near its Kd, and varying concentrations of this compound (e.g., 0.1 nM to 100 µM). b. To determine non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM nomifensine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT) to a set of wells. c. Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand. e. Allow filters to dry, then add scintillation cocktail and quantify bound radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Synaptosomal Uptake Assay

Objective: To measure the functional potency (IC50) of this compound in inhibiting dopamine, norepinephrine, and serotonin uptake.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific rodent brain regions (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET) via sucrose gradient centrifugation.

-

Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

-

Radiolabeled Neurotransmitter:

-

For DAT: [³H]Dopamine

-

For NET: [³H]Norepinephrine

-

For SERT: [³H]Serotonin

-

-

Assay Procedure: a. Pre-incubate synaptosomes with varying concentrations of this compound for 10-15 minutes at 37°C. b. Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter at a low concentration (e.g., 10-20 nM). c. Allow the uptake to proceed for a short, defined period within the linear range (e.g., 5-10 minutes). d. Terminate the reaction by rapid filtration, as described in the binding assay protocol. e. Quantify the radioactivity trapped within the synaptosomes.

-

Data Analysis: a. Determine non-specific uptake in parallel incubations conducted at 4°C. b. Calculate the percentage inhibition of specific uptake at each concentration of the test compound. c. Plot the percentage inhibition against the log concentration of this compound and fit the curve to determine the IC50 value.

Protocol 3: In Vivo Microdialysis

Objective: To confirm that this compound increases extracellular levels of dopamine in the brain of a living animal.

Methodology:

-

Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into a target brain region (e.g., the nucleus accumbens or striatum) of an anesthetized rat or mouse. Allow the animal to recover for several days.

-

Microdialysis Procedure: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes. d. Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples for several hours.

-

Sample Analysis: a. Analyze the concentration of dopamine, norepinephrine, and serotonin (and their metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: a. Express the neurotransmitter concentrations as a percentage of the average baseline concentration. b. Plot the mean percentage change from baseline over time to visualize the effect of the compound on neurotransmitter levels.

Conclusion

Based on its structural relationship to known dopamine reuptake inhibitors and emerging research on the 2-(Benzoyl)piperidine class, the primary mechanism of action of this compound is confidently proposed to be the inhibition of the human dopamine transporter (hDAT).[7] This action is expected to increase synaptic dopamine concentrations, leading to psychostimulant effects. However, the benzoylpiperidine scaffold's known promiscuity necessitates a thorough investigation of off-target activities to fully characterize its pharmacological profile.[4] The experimental workflows detailed herein provide a robust framework for researchers to empirically validate this primary mechanism, determine functional potency and selectivity, and correlate these molecular actions with in vivo neurochemical changes, thereby ensuring a comprehensive understanding of this compound for future drug development endeavors.

References

-

Wikipedia. (n.d.). 2-Benzylpiperidine. Retrieved from [Link]

-

Eltit, D., et al. (2023). Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors? ACS Chemical Neuroscience, 14(5), 843-848. Retrieved from [Link]

-

Granchi, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1739. Retrieved from [Link]

-

Kumar, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Retrieved from [Link]

-

PsychonautWiki. (n.d.). 2-Benzylpiperidine. Retrieved from [Link]

-

Russo, A., & Zagni, C. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

-

Granchi, C., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 209, 112857. Retrieved from [Link]

-

Al-Gharably, N., et al. (2008). Inhibitors of the Glycine Transporter type-2 (GlyT-2): Synthesis and Biological Activity of Benzoylpiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 18(21), 5738-5741. Retrieved from [Link]

-

Łowicki, D., & Spychała, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302, 118213. Retrieved from [Link]

-

Wikiwand. (n.d.). 2-Benzylpiperidine. Retrieved from [Link]

-

Kozlovskaya, L. I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(7), 3196. Retrieved from [Link]

-

Granchi, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69892, Benzoylpiperidine. Retrieved from [Link]

-

Liu, H., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305. Retrieved from [Link]

-

The Hive. (n.d.). alpha-benzylpiperidine & alpha-piperonylpiperidine. Retrieved from [Link]

-

Flores-Ramos, M., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 1234. Retrieved from [Link]

-

Llinas-Brunet, M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 69, 128790. Retrieved from [Link]

-

Immadisetty, K., et al. (2013). Discovery and Development of Monoamine Transporter Ligands. Current pharmaceutical design, 19(40), 7101–7119. Retrieved from [Link]

-

Siniscalchi, A., et al. (2013). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology, 4, 86. Retrieved from [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 7. Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]

- 10. Methylphenidate - Wikipedia [en.wikipedia.org]

- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Benzoylpiperidine Hydrochloride: A Novel Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-benzoylpiperidine hydrochloride, a compound of significant interest within the field of neuropharmacology. As a structural analog of methylphenidate, it presents a novel scaffold for the development of potent and selective dopamine reuptake inhibitors (DRIs). We will delve into its chemical synthesis, mechanism of action, structure-activity relationships, and the critical experimental protocols for its characterization.

Introduction: The Significance of Dopamine Reuptake Inhibition

The dopamine transporter (DAT) is a critical protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates dopaminergic neurotransmission and maintains dopamine homeostasis.[1][2] Inhibition of the DAT leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling.[2] This mechanism of action is the foundation for the therapeutic effects of several psychostimulant medications used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2][3]

The benzoylpiperidine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[4][5][6] The exploration of 2-benzoylpiperidine and its analogs represents a promising avenue for the discovery of novel DRIs with potentially improved pharmacological profiles.[7]

Chemical Synthesis of this compound

The synthesis of the benzoylpiperidine fragment is a well-established process in medicinal chemistry, often involving the reaction of a piperidine derivative with a benzoylating agent.[5][8] While various synthetic routes exist for substituted benzoylpiperidines, a general approach for the synthesis of this compound is outlined below. This multi-step synthesis prioritizes commercially available starting materials and utilizes standard organic chemistry transformations.

A generalized synthetic scheme is as follows:

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol:

A detailed, step-by-step synthesis for a specific analog, 4-benzoylpiperidine hydrochloride, has been reported and can be adapted.[9] The key steps typically involve:

-

N-protection of 2-piperidinecarboxylic acid: To prevent side reactions at the piperidine nitrogen, a protecting group such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) is introduced.

-

Activation of the carboxylic acid: The protected amino acid is then activated for amide bond formation. A common method is the conversion to a Weinreb amide by reacting with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent like EDC and HOBt.

-

Introduction of the benzoyl group: The Weinreb amide undergoes a Grignard reaction with phenylmagnesium bromide to yield N-protected 2-benzoylpiperidine.

-

Deprotection: The N-protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, or catalytic hydrogenation for Cbz) to yield 2-benzoylpiperidine.

-

Salt formation: The free base is then treated with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether, to precipitate the hydrochloride salt, which is often a more stable and handleable solid.

Mechanism of Action: A Selective Dopamine Reuptake Inhibitor

This compound exerts its pharmacological effects by binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine from the synaptic cleft.[7] This leads to an accumulation of dopamine in the synapse, thereby amplifying and prolonging dopaminergic neurotransmission.

In Vitro Characterization of DAT Inhibition

The potency and selectivity of this compound as a DRI are determined through a series of in vitro assays. These assays are crucial for establishing the compound's pharmacological profile and guiding further drug development.

Key In Vitro Assays:

-

Radioligand Binding Assays: These assays measure the affinity of the test compound for the dopamine transporter. This is typically done by assessing the ability of the compound to displace a radiolabeled ligand (e.g., [³H]WIN 35,428) that is known to bind to the DAT. The result is expressed as the inhibitor constant (Ki).

-

Synaptosomal Uptake Assays: These assays directly measure the functional inhibition of dopamine reuptake. Synaptosomes, which are isolated nerve terminals, are incubated with radiolabeled dopamine (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound. The concentration of the compound that inhibits 50% of dopamine uptake is the IC50 value.[10][11]

Table 1: Hypothetical In Vitro Pharmacological Profile of this compound

| Parameter | Value (nM) | Transporter |

| Ki | 50 | Human DAT |

| IC50 | 120 | Human DAT |

| Selectivity | >20-fold | vs. SERT & NET |

Note: The values in this table are hypothetical and should be determined experimentally.

Detailed Protocol: In Vitro Dopamine Reuptake Inhibition Assay [1][10]

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured to confluence in appropriate media.[10]

-

Assay Preparation: On the day of the assay, the culture medium is aspirated, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Incubation: Serial dilutions of this compound are prepared in KRH buffer and added to the respective wells. The cells are pre-incubated with the compound for 10-15 minutes at room temperature.

-

Dopamine Uptake: The uptake reaction is initiated by adding a fixed concentration of [³H]dopamine to all wells. The plate is incubated for a defined period (e.g., 10 minutes) at room temperature.

-

Termination of Uptake: The reaction is stopped by rapidly washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the cell lysate is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of dopamine uptake inhibition is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Caption: Mechanism of action of this compound.

Structure-Activity Relationships (SAR)

The potency and selectivity of benzoylpiperidine analogs are highly dependent on the substitution pattern on both the benzoyl and piperidine rings.[12][13][14] Understanding these SARs is crucial for the rational design of new analogs with improved pharmacological properties.

-

Substituents on the Benzoyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence binding affinity and selectivity. For instance, electron-withdrawing groups in the 3 and 4 positions have been shown to enhance potency in related series.[7]

-

Piperidine Ring Conformation: The stereochemistry at the 2-position of the piperidine ring is expected to be a critical determinant of activity, as is the case with methylphenidate.

-

N-Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen can impact potency, selectivity, and pharmacokinetic properties.

In Vivo Characterization

To assess the therapeutic potential of this compound, it is essential to evaluate its effects in living organisms. In vivo studies provide valuable information on its pharmacokinetics, pharmacodynamics, and behavioral effects.

Pharmacokinetics

The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME). A favorable pharmacokinetic profile is essential for achieving therapeutic concentrations in the brain.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit |

| Bioavailability (F) | 40 | % |

| Half-life (t1/2) | 4 | hours |

| Peak Plasma Conc. (Cmax) | 200 | ng/mL |

| Time to Peak (Tmax) | 1.5 | hours |

Note: The values in this table are hypothetical and should be determined experimentally.

Detailed Protocol: Rodent Pharmacokinetic Study [15]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: this compound is administered via oral gavage (for bioavailability) and intravenous injection (for clearance and volume of distribution).

-

Blood Sampling: Blood samples are collected at various time points post-administration via the tail vein or cardiac puncture.

-

Sample Processing: Plasma is separated by centrifugation.

-

Bioanalysis: The concentration of this compound in plasma is quantified using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters are calculated using appropriate software.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[16][17][18] This technique can be used to confirm that this compound increases extracellular dopamine levels in brain regions relevant to its therapeutic effects, such as the striatum and prefrontal cortex.

Detailed Protocol: In Vivo Microdialysis in the Rat Striatum [16][19]

-

Surgical Implantation: A guide cannula is stereotaxically implanted above the striatum of an anesthetized rat.

-

Recovery: The animal is allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.

-

Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally).

-

Sample Collection: Dialysate samples are collected at regular intervals post-drug administration.

-

Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified by HPLC with electrochemical detection.

-

Data Analysis: Changes in extracellular dopamine levels are expressed as a percentage of the baseline.

Caption: Workflow for in vivo microdialysis experiment.

Behavioral Pharmacology

Behavioral assays in animal models are used to assess the potential therapeutic effects and side-effect profile of this compound.

-

Locomotor Activity: Dopamine reuptake inhibitors typically increase locomotor activity.[20] This is often assessed in an open-field arena.

-

Models of ADHD: The spontaneously hypertensive rat (SHR) is a commonly used animal model of ADHD. The effects of this compound on attention and impulsivity can be evaluated in this model.

-

Models of Depression: The forced swim test and tail suspension test are used to assess antidepressant-like activity.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel dopamine reuptake inhibitors. Its structural relationship to methylphenidate, combined with the versatility of the benzoylpiperidine core, offers significant opportunities for medicinal chemists to fine-tune its pharmacological properties. The in-depth characterization of its synthesis, in vitro and in vivo pharmacology, and structure-activity relationships, as outlined in this guide, will be instrumental in advancing this class of compounds towards potential clinical applications for dopamine-related CNS disorders. Future research should focus on optimizing its selectivity, pharmacokinetic profile, and long-term safety.

References

- Di Chiara, G., & Imperato, A. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse, 6(1), 106-12.

- BenchChem. (n.d.).

- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21.

- Sitte, H. H., & Freissmuth, M. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79(1), 12.17.1–12.17.21.

- BenchChem. (n.d.). Comparing the efficacy of different dopamine reuptake inhibitors.

- Shin, M., Howard, A. L., Olefirowicz, T. M., & Kennedy, R. T. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(12), 10.1021/acs.analchem.6b01018.

- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.

- Deshmukh, R., Sharma, V., & Kauk, M. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLoS ONE, 9(11), e113543.

- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Chemical reviews, 106(3), 3144–3165.

- Andersen, S. L., & Navalta, C. P. (2004). Dopamine Uptake Inhibitors but Not Dopamine Releasers Induce Greater Increases in Motor Behavior and Extracellular Dopamine in Adolescent Rats Than in Adult Male Rats. The Journal of pharmacology and experimental therapeutics, 310(3), 947–955.

- Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(47), 44265–44275.

- Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(47), 44265-44275.

- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Microdialysis Measuring Dopamine Release with Thioproperazine.

- Rullo, M., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(15), 4987.

- Carroll, F. I., et al. (2023). Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors? ACS Chemical Neuroscience, 14(4), 625-635.

- Sugimoto, H., et al. (1998). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 41(21), 4168-4183.

- Taylor & Francis. (n.d.). Dopamine reuptake inhibitors – Knowledge and References.

- BenchChem. (n.d.).

- Rullo, M., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(15), 4987.

- Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor.

- Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(47), 44265–44275.

- Chen, K. C., & Justice, J. B., Jr. (1998). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of neuroscience methods, 80(2), 161–172.

- Cuncic, A. (2024, June 9). How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. Verywell Mind.

- Marvel, C. S., & Lazier, W. A. (1925). Benzoyl piperidine. Organic Syntheses, 4, 11.

- Wikipedia. (n.d.). 2-Benzylpiperidine.

- ChemicalBook. (n.d.). 4-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis.

- Rullo, M., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(15), 4987.

- Wikipedia. (n.d.). Dopamine reuptake inhibitor.

- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.

- ChemicalBook. (n.d.). Piperidine hydrochloride synthesis.

- Shader, R. I., et al. (2002). Pharmacokinetics, Pharmacodynamics, and Drug Disposition.

- Wikipedia. (n.d.). Substituted phenethylamine.

- Wikipedia. (n.d.).

- Zhang, Y., et al. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter.

- National Center for Biotechnology Information. (n.d.). Benzoylpiperidine. PubChem.

- Sigma-Aldrich. (n.d.). Benzoyl piperidine.

- BenchChem. (n.d.).

Sources

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Methylphenidate - Wikipedia [en.wikipedia.org]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]

- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Dopamine Uptake Inhibitors but Not Dopamine Releasers Induce Greater Increases in Motor Behavior and Extracellular Dopamine in Adolescent Rats Than in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Benzoylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship of 2-Benzoylpiperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The 2-benzoylpiperidine moiety has emerged as a "privileged structure" in medicinal chemistry, a testament to its remarkable versatility and presence in a multitude of bioactive compounds.[1] Its unique three-dimensional arrangement allows for precise interactions with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-benzoylpiperidine derivatives, offering insights into their design, synthesis, and biological evaluation. We will delve into the nuances of how subtle molecular modifications can profoundly impact potency and selectivity, with a particular focus on their roles as inhibitors of the dopamine transporter (DAT), monoacylglycerol lipase (MAGL), and as ligands for serotonin and acetylcholinesterase receptors.

The Allure of the 2-Benzoylpiperidine Core: A Structural Perspective

The 2-benzoylpiperidine scaffold is characterized by a piperidine ring substituted at the 2-position with a benzoyl group. This arrangement provides a rigid framework that orients the two aromatic rings in a defined spatial relationship, which is crucial for molecular recognition by biological targets. The piperidine nitrogen, which is typically protonated at physiological pH, can engage in vital ionic interactions, while the benzoyl moiety offers a platform for a wide range of substitutions to fine-tune lipophilicity, electronic properties, and steric bulk.

Deciphering the Structure-Activity Landscape

The biological activity of 2-benzoylpiperidine derivatives is exquisitely sensitive to their structural modifications. Understanding these relationships is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.

Modulators of the Dopamine Transporter (DAT)

2-Benzoylpiperidine derivatives have been extensively investigated as inhibitors of the dopamine transporter (DAT), a key regulator of dopamine levels in the synapse. These compounds are structurally related to methylphenidate, a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD).

Key SAR Insights for DAT Inhibition:

-

Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring are critical determinants of DAT inhibitory potency. Electron-withdrawing groups, such as halogens, generally enhance activity. For instance, 3,4-dichloro substitution on the benzoyl ring often leads to a significant increase in potency.

-

Stereochemistry: The stereochemistry at the 2-position of the piperidine ring is crucial. For many DAT inhibitors, the (R)-enantiomer exhibits significantly higher affinity for the transporter than the (S)-enantiomer.

-

Piperidine Nitrogen: The presence of a basic nitrogen atom on the piperidine ring is essential for activity, as it is believed to interact with key acidic residues within the DAT binding site. N-alkylation can modulate potency and selectivity.

| Compound ID | Benzoyl Ring Substitution | Piperidine N-Substitution | DAT IC50 (nM) | Reference |

| 1a | Unsubstituted | H | 150 | Fictional Example |

| 1b | 4-Chloro | H | 75 | Fictional Example |

| 1c | 3,4-Dichloro | H | 25 | Fictional Example |

| 1d | 4-Methyl | H | 200 | Fictional Example |

| 1e | 3,4-Dichloro | Methyl | 35 | Fictional Example |

This table is a representative example and does not reflect actual experimental data.

Inhibitors of Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL has emerged as a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases, inflammation, and cancer.[2][3]

Key SAR Insights for MAGL Inhibition:

-

Benzoyl Ring Substituents: The substitution pattern on the benzoyl ring significantly influences MAGL inhibitory activity. Bulky, lipophilic groups at the para-position of the benzoyl ring are often favored.

-

Piperidine Ring Modifications: The piperidine ring can be replaced with other cyclic amines, but the piperidine scaffold has proven to be optimal in many cases.

-

Linker Region: The nature of the group connecting the benzoylpiperidine core to other parts of the molecule can impact potency and selectivity.

| Compound ID | Benzoyl Ring Substitution | Linker | MAGL IC50 (nM) | Reference |

| 2a | 4-Phenyl | Amide | 50 | Fictional Example |

| 2b | 4-(4-Chlorophenyl) | Amide | 20 | Fictional Example |

| 2c | 4-Phenoxy | Amide | 80 | Fictional Example |

| 2d | 4-Phenyl | Ether | 150 | Fictional Example |

This table is a representative example and does not reflect actual experimental data.

Ligands for Serotonin Receptors

The versatility of the 2-benzoylpiperidine scaffold extends to its interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a key target for atypical antipsychotics.[4]

Key SAR Insights for 5-HT2A Receptor Antagonism:

-

Benzoyl Ring Substitution: A para-fluoro substitution on the benzoyl ring is a common feature in many potent 5-HT2A antagonists.[5]

-

Piperidine Nitrogen Substituent: The substituent on the piperidine nitrogen plays a crucial role in determining affinity and selectivity for different serotonin receptor subtypes. Often, a long chain terminating in another aromatic or heterocyclic ring system is beneficial.

-

Linker Length and Composition: The length and nature of the linker connecting the benzoylpiperidine core to the terminal aromatic group are critical for optimal binding.[1] Polyethylene glycol (PEG) chains of varying lengths have been explored to modulate physicochemical properties and receptor interaction.[1]

| Compound ID | Benzoyl Ring Substitution | Piperidine N-Substituent | 5-HT2A Ki (nM) | Reference |

| 3a | 4-Fluoro | 4-(4-Fluorophenyl)butyl | 5.2 | Fictional Example |

| 3b | 4-Fluoro | 3-(4-Fluorophenyl)propyl | 10.8 | Fictional Example |

| 3c | 4-Fluoro | 2-(4-Fluorophenyl)ethyl | 25.1 | Fictional Example |

| 3d | Unsubstituted | 4-(4-Fluorophenyl)butyl | 15.6 | Fictional Example |

This table is a representative example and does not reflect actual experimental data.

Inhibitors of Acetylcholinesterase (AChE)

Certain 2-benzoylpiperidine derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone of treatment for Alzheimer's disease.

Key SAR Insights for AChE Inhibition:

-

Benzamide Substitutions: The presence of a bulky substituent at the para-position of the benzamide moiety can lead to a substantial increase in activity.[6]

-

Piperidine Nitrogen Substituent: The basicity of the piperidine nitrogen is important for activity. N-benzyl substitution is a common feature in potent AChE inhibitors of this class.

-

Nitrogen Atom of the Benzamide: Introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide can dramatically enhance activity.[6]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful development of novel 2-benzoylpiperidine derivatives hinges on robust synthetic methodologies and reliable biological assays.

General Synthetic Approach

A common and efficient method for the synthesis of 2-benzoylpiperidine derivatives involves the Friedel-Crafts acylation of an N-protected piperidine-2-carboxylic acid derivative with an appropriately substituted benzene ring. This is often followed by deprotection and subsequent modification of the piperidine nitrogen.

Step-by-Step Synthesis of a Generic 2-Benzoylpiperidine Derivative:

-

Protection of Piperidine-2-carboxylic acid: React piperidine-2-carboxylic acid with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)2O, to yield N-Boc-piperidine-2-carboxylic acid.

-

Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive species, such as an acid chloride, using a reagent like oxalyl chloride or thionyl chloride.

-

Friedel-Crafts Acylation: React the activated acid chloride with a substituted benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the N-Boc-2-benzoylpiperidine derivative.

-

Deprotection: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to yield the 2-benzoylpiperidine core.

-

N-Functionalization: The secondary amine of the piperidine ring can then be functionalized through various reactions, such as reductive amination with an aldehyde or ketone, or N-alkylation with an alkyl halide, to introduce the desired substituent.

Diagram of the General Synthetic Workflow:

Caption: General synthetic route to N-functionalized 2-benzoylpiperidine derivatives.

Biological Evaluation Protocols

This assay measures the ability of a test compound to displace a known radiolabeled DAT ligand from its binding site.

-

Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum) in a suitable buffer and centrifuge to isolate the synaptosomal fraction, which is rich in DAT.

-

Incubation: Incubate the synaptosomes with a fixed concentration of a radiolabeled DAT ligand (e.g., [3H]WIN 35,428) and varying concentrations of the test compound.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Diagram of the DAT Radioligand Binding Assay Workflow:

Caption: Workflow for a dopamine transporter radioligand binding assay.

This assay utilizes a chromogenic substrate that releases a colored product upon hydrolysis by MAGL.

-

Enzyme and Substrate Preparation: Prepare solutions of purified human MAGL enzyme and a chromogenic substrate, such as 4-nitrophenyl acetate (4-NPA).

-

Incubation: Pre-incubate the MAGL enzyme with varying concentrations of the test compound in a 96-well plate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the 4-NPA substrate to each well.

-

Absorbance Measurement: Measure the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a plate reader. This corresponds to the formation of the colored product, 4-nitrophenol.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

A deeper understanding of the signaling pathways modulated by 2-benzoylpiperidine derivatives is crucial for predicting their therapeutic effects and potential side effects.

Dopamine Transporter (DAT) Signaling

DAT is a sodium- and chloride-dependent transporter that removes dopamine from the synaptic cleft and transports it back into the presynaptic neuron. By inhibiting DAT, 2-benzoylpiperidine derivatives increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.

Diagram of the Dopamine Transporter (DAT) Mechanism: